An In-depth Technical Guide to 2-Acetyl-4-methylthiophene: Synthesis, Characterization, and Application
An In-depth Technical Guide to 2-Acetyl-4-methylthiophene: Synthesis, Characterization, and Application
Executive Summary: 2-Acetyl-4-methylthiophene is a pivotal heterocyclic ketone that serves as a high-value intermediate in the synthesis of complex organic molecules. Its unique structural arrangement, featuring a reactive acetyl group and a nucleophilic thiophene ring, makes it a versatile building block in medicinal chemistry and materials science. This guide provides an in-depth exploration of its fundamental properties, a detailed protocol for its regioselective synthesis via Friedel-Crafts acylation, comprehensive analytical characterization methodologies, and an overview of its synthetic applications. The content herein is curated for researchers, chemists, and drug development professionals, offering field-proven insights and validated protocols to empower scientific advancement.
Introduction: The Strategic Importance of Substituted Thiophenes
Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their presence in a multitude of biologically active compounds.[1] These five-membered sulfur-containing aromatic rings are considered bioisosteres of benzene rings and are integral to the structure of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[2] Among this class, 2-Acetyl-4-methylthiophene (CAS No: 13679-73-7) emerges as a particularly valuable synthetic intermediate.[3][4] The acetyl group at the C2 position provides a reactive handle for a wide array of chemical transformations, including condensations, oxidations, and reductions, while the methyl group at C4 influences the electronic properties and steric environment of the thiophene ring.[1] Understanding the synthesis and reactivity of this molecule is crucial for developing novel compounds with potential therapeutic or material applications.[2]
Core Physicochemical and Safety Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research and development. The key properties of 2-Acetyl-4-methylthiophene are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈OS | [5] |
| Molecular Weight | 140.20 g/mol | [4] |
| CAS Number | 13679-73-7 | [5] |
| Appearance | Colorless to pale yellow liquid | [3][6] |
| Density | 1.224 g/mL at 25 °C | [3][5] |
| Boiling Point | 108-109 °C | [3][5] |
| Flash Point | 221 °F (105 °C) - closed cup | [5] |
| Refractive Index (n20/D) | 1.5600 | [5] |
| Solubility | Soluble in alcohol; estimated water solubility of 1510 mg/L at 25 °C. | [6] |
| Storage | Store in a dark place, sealed in a dry, room temperature environment. | [3][5] |
Safety Profile: 2-Acetyl-4-methylthiophene is classified as harmful if swallowed (Acute Tox. 4 Oral), may cause an allergic skin reaction, and causes serious eye irritation. Appropriate personal protective equipment (PPE), including eye shields, gloves, and a suitable respirator, must be worn during handling.
-
GHS Hazard Codes: H302, H317, H319
-
GHS Precautionary Codes: P261, P264, P280, P301 + P312, P302 + P352, P305 + P351 + P338
Synthesis and Mechanistic Considerations: The Friedel-Crafts Acylation
The most direct and widely employed method for synthesizing 2-acetylthiophenes is the Friedel-Crafts acylation of a corresponding thiophene precursor.[7][8] For 2-Acetyl-4-methylthiophene, this involves the electrophilic aromatic substitution of 3-methylthiophene.
Mechanistic Insight: The Challenge of Regioselectivity
The Friedel-Crafts reaction is a classic C-C bond-forming reaction where an acyl group is introduced onto an aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7] The reaction proceeds via the formation of a highly electrophilic acylium ion.
For thiophene, electrophilic attack is strongly favored at the α-positions (C2 and C5) over the β-positions (C3 and C4). This preference is due to the greater stabilization of the carbocation intermediate (the sigma complex or arenium ion) formed during α-attack, which can be described by more resonance structures.[9][10]
When acylating 3-methylthiophene, the methyl group is an activating, ortho-, para-directing group. However, the inherent reactivity of the thiophene ring dominates. The directing effects are as follows:
-
Inherent Thiophene Reactivity: Favors C2 and C5.
-
Methyl Group (at C3): Directs towards C2 and C5 (ortho and para positions, respectively).
Both factors synergistically direct the incoming acyl group to the C2 and C5 positions. Since the C5 position is sterically less hindered than the C2 position (which is adjacent to the methyl group), a mixture of 2-acetyl-4-methylthiophene and 2-acetyl-3-methylthiophene could potentially form. However, the electronic activation for the position ortho to the methyl group (C2) is very strong, leading to 2-acetyl-4-methylthiophene as the major product.
Caption: Fig. 1: Synthesis Workflow for 2-Acetyl-4-methylthiophene.
Step-by-Step Synthesis Protocol
This protocol describes a standard laboratory procedure for the Friedel-Crafts acylation of 3-methylthiophene.
Materials:
-
3-methylthiophene
-
Acetic anhydride or Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or Carbon disulfide (CS₂)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Crushed ice
Protocol:
-
Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.
-
Reagent Charging: In a separate flask, dissolve 3-methylthiophene (1.0 eq) and acetic anhydride (1.1 eq) in anhydrous DCM. Add this solution to the dropping funnel.
-
Catalyst Suspension: To the reaction flask, add anhydrous DCM followed by anhydrous AlCl₃ (1.2 eq) portion-wise while stirring under a nitrogen atmosphere. Causality Note: A slight excess of catalyst is often required as it can complex with both the acylating agent and the ketone product, which is a Lewis base.[8]
-
Addition: Cool the AlCl₃ suspension to 0 °C using an ice bath. Add the solution of 3-methylthiophene and acetic anhydride dropwise from the dropping funnel over 30-60 minutes. Causality Note: This slow, cooled addition is critical to control the exothermic reaction and prevent undesirable side reactions.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully pour the reaction mixture onto a beaker of crushed ice containing concentrated HCl. Causality Note: This step hydrolyzes the aluminum complexes and quenches the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain pure 2-Acetyl-4-methylthiophene as a colorless or pale yellow liquid.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized product is a critical, self-validating step. A combination of spectroscopic methods is used for full characterization.
Caption: Fig. 2: Analytical Characterization Workflow.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum provides definitive evidence of key functional groups.
-
C=O Stretch: A strong, sharp absorption band is expected around 1660-1680 cm⁻¹ , characteristic of an aryl ketone conjugated with the thiophene ring.
-
Aromatic C-H Stretch: Weak to medium bands will appear just above 3000 cm⁻¹ (typically ~3100-3070 cm⁻¹).[11]
-
Aliphatic C-H Stretch: Medium to strong bands will appear just below 3000 cm⁻¹ (typically ~2920-2980 cm⁻¹) from the acetyl and ring methyl groups.[11]
-
C=C Stretch: Aromatic ring stretching vibrations will be visible in the 1400-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy reveals the electronic environment of each proton. For 2-Acetyl-4-methylthiophene, the expected signals are:
-
Thiophene Protons (H3, H5): Two singlets or narrow doublets in the aromatic region (~7.0-7.8 ppm ). The proton at C5 will likely be further downfield due to the deshielding effect of the adjacent acetyl group.
-
Acetyl Protons (-COCH₃): A sharp singlet integrating to 3 protons around ~2.5 ppm .
-
Ring Methyl Protons (-CH₃): A sharp singlet integrating to 3 protons around ~2.2 ppm .
Carbon-13 (¹³C NMR) Spectroscopy
¹³C NMR provides information about the carbon skeleton.
-
Carbonyl Carbon (C=O): A signal in the far downfield region, ~190 ppm .[12]
-
Thiophene Ring Carbons: Four distinct signals in the aromatic region (~125-150 ppm ).
-
Acetyl Carbon (-COCH₃): A signal around ~26 ppm .[12]
-
Ring Methyl Carbon (-CH₃): A signal in the aliphatic region, typically ~15 ppm .
Mass Spectrometry (MS)
Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), this technique confirms the molecular weight and provides structural information through fragmentation patterns.
-
Molecular Ion (M⁺): A strong peak at m/z = 140 , corresponding to the molecular weight of C₇H₈OS.[13]
-
Key Fragment: A prominent peak at m/z = 125 , resulting from the loss of the methyl group ([M-15]⁺).[14]
-
Acylium Ion: A peak at m/z = 43 , corresponding to the [CH₃CO]⁺ fragment.
Chemical Reactivity and Synthetic Utility
2-Acetyl-4-methylthiophene is a versatile precursor for synthesizing more complex heterocyclic systems, many with demonstrated biological activity.[1][2] Its utility stems from the reactivity of both the acetyl group and the thiophene ring.
Caption: Fig. 3: Synthetic Utility of 2-Acetyl-4-methylthiophene.
Key Transformations:
-
Condensation Reactions: The α-protons of the acetyl group are acidic and can participate in base-catalyzed condensation reactions like the Knoevenagel or Claisen-Schmidt condensations to form α,β-unsaturated ketones, which are themselves valuable synthetic intermediates.[1]
-
Schiff Base Formation: The ketone can react with primary amines to form imines (Schiff bases), which are important ligands in coordination chemistry and are present in various biologically active compounds.[15]
-
Gewald Reaction: The acetyl group can be a starting point for the Gewald reaction, a multicomponent reaction used to synthesize polysubstituted 2-aminothiophenes.[1] These products are often used in the development of anti-inflammatory and anticancer agents.
-
Reduction: The carbonyl group can be reduced to an alcohol (using NaBH₄) or completely removed to form an ethyl group (via Wolff-Kishner or Clemmensen reduction).[8]
-
Oxidation: The haloform reaction can convert the acetyl group into a carboxylic acid, yielding 4-methylthiophene-2-carboxylic acid.
These transformations highlight the role of 2-Acetyl-4-methylthiophene as a scaffold for generating molecular diversity, making it a compound of high interest for building libraries of potential drug candidates.[2]
Conclusion
2-Acetyl-4-methylthiophene is more than a simple chemical; it is an enabling tool for innovation in chemical synthesis. Its well-defined physicochemical properties, predictable synthesis through Friedel-Crafts acylation, and clear spectroscopic signatures make it a reliable and robust starting material. The true value of this compound lies in its versatile reactivity, which provides synthetic chemists with multiple pathways to construct complex molecular architectures for applications in drug discovery, agrochemicals, and material science. The protocols and insights provided in this guide serve as a comprehensive resource for harnessing the full potential of this important heterocyclic intermediate.
References
-
The Good Scents Company. 2-acetyl-4-methyl thiophene 1-(4-methylthiophen-2-yl)ethanone. Available from: [Link]
-
SpectraBase. 2-Acetyl-4-methylthiophene. Available from: [Link]
-
PubChem, National Institutes of Health. 2-Acetyl-5-methylthiophene. Available from: [Link]
-
MDPI. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Available from: [Link]
-
JETIR. 2-ACETYL THIOPHENE USED TO SYNTHESISE SCHIFF BASE WITH EDA BY USING INNOVATIVE METHOD. Available from: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
-
PubChem, National Institutes of Health. 2-Acetylthiophene. Available from: [Link]
- Google Patents. US2492629A - Acylation of thiophene.
- Google Patents. CN106892895A - A kind of preparation method of 2 acetyl thiophene.
-
Entrepreneur India. How to Start a 2-Acetyl-4-chlorothiophene Manufacturing Business?. Available from: [Link]
-
PubMed Central, National Institutes of Health. Therapeutic importance of synthetic thiophene. Available from: [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]
-
ResearchGate. FT-IR and 1 H NMR spectrum of 2-acetylthiophene semicarbazone (L). Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. China 2-Acetyl-4-Methylthiophene CAS No.:13679-73-7 [qinmuchem.com]
- 4. scbt.com [scbt.com]
- 5. 2-ACETYL-4-METHYLTHIOPHENE CAS#: 13679-73-7 [chemicalbook.com]
- 6. thegoodscentscompany.com [thegoodscentscompany.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. 2-Acetylthiophene | C6H6OS | CID 6920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-ACETYL-4-METHYLTHIOPHENE(13679-73-7) MS [m.chemicalbook.com]
- 14. 2-Acetyl-5-methylthiophene | C7H8OS | CID 83655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. jetir.org [jetir.org]
